3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring, and a nitrogen-containing pyrimidine ring. They have been of interest in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecule contains a quinazolinone core, which is substituted at the 3-position by a 2,4-dichloro-5-methoxyphenyl group and at the 6-position by a methylthio group. The presence of these substituents may significantly influence the compound’s physical, chemical, and biological properties .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, mainly at their amide moiety or at the positions of substitution. The exact reactions this specific compound can participate in would depend on the reaction conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. These properties could include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Implications in Medicinal Chemistry
Quinazolinone derivatives, including structures similar to the specified compound, have been identified for their significant biological activities. These compounds are pivotal in developing new potential medicinal agents due to their presence in over 200 naturally occurring alkaloids and their structural versatility. The stability of the quinazolinone nucleus has led researchers to introduce various bioactive moieties, resulting in compounds with antibacterial activities against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Optoelectronic Material Applications
Quinazolines and their derivatives, including those similar to the specified compound, have been explored for applications in optoelectronic materials. These compounds have been utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their broad spectrum of biological activities and luminescent properties. The incorporation of quinazoline fragments into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials, demonstrating their versatility beyond medicinal applications (Lipunova et al., 2018).
Anticancer Research
The quinazolinone scaffold is extensively explored for anticancer properties. A comprehensive review of anti-colorectal cancer activities of quinazoline derivatives highlighted their potential. These derivatives inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors, indicating the scope for developing new anti-colorectal cancer agents (Moorthy et al., 2023).
Synthetic Chemistry Advances
Recent advances in the synthetic chemistry of quinazolines underscore their importance in medicinal chemistry. The drive to design novel quinazolines has led to eco-friendly, atom-efficient multi-component synthetic strategies. This innovation in synthesis techniques underscores the continuous evolution in the field and the quest for more effective methodologies to explore quinazolinone's potential applications (Faisal & Saeed, 2021).
Mechanism of Action
Target of Action
The primary target of the compound 3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone is NDUFS3 of complex I . NDUFS3 is a subunit of the mitochondrial complex I, a crucial component of the mitochondrial respiratory chain that plays a key role in cellular energy production .
Mode of Action
This compound interacts with its target by binding to NDUFS3 of complex I . This binding alters the interaction of NDUFS3 with other proteins in the matrix arm of complex I .
Biochemical Pathways
The compound affects the mitochondrial respiratory chain, specifically the function of complex I
Result of Action
It has been identified as a novel inhibitor of a notch-induced brain tumor , suggesting it may have potential therapeutic applications in oncology.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-8-3-4-12-9(5-8)15(21)20(16(23)19-12)13-7-14(22-2)11(18)6-10(13)17/h3-7H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBBGSTWEMABFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)N(C2=O)C3=CC(=C(C=C3Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.